Methyl 5-methyl-1,3-oxazolidine-5-carboxylate
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Overview
Description
Methyl 5-methyl-1,3-oxazolidine-5-carboxylate is a heterocyclic compound with the molecular formula C6H11NO3 It is a derivative of oxazolidine, a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methyl-1,3-oxazolidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with carbonyl compounds under acidic or basic conditions. For instance, the reaction of 2-amino-2-methyl-1-propanol with methyl chloroformate in the presence of a base such as triethylamine can yield the desired oxazolidine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as transition metals, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1,3-oxazolidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amines, and various substituted oxazolidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 5-methyl-1,3-oxazolidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of methyl 5-methyl-1,3-oxazolidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their functional groups.
Oxazoles: Similar in structure but contain a double bond and different heteroatoms.
Isoxazolidines: These compounds have a similar ring structure but with different substituents.
Uniqueness
Methyl 5-methyl-1,3-oxazolidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 5-methyl-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-6(5(8)9-2)3-7-4-10-6/h7H,3-4H2,1-2H3 |
InChI Key |
JECBRRDEUANINS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCO1)C(=O)OC |
Origin of Product |
United States |
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